CTCE-9908 - 1030384-98-5

CTCE-9908

Catalog Number: EVT-242658
CAS Number: 1030384-98-5
Molecular Formula: C86H147N27O23
Molecular Weight: 1927.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CTCE-9908 is a synthetic peptide analog of the chemokine stromal cell-derived factor 1 (SDF-1), also known as CXCL12. [, ] Chemokines are a family of small signaling proteins that play a crucial role in cell migration and trafficking, particularly in the immune and hematopoietic systems. [] CTCE-9908 acts as a competitive antagonist of the chemokine receptor CXCR4, meaning it binds to the receptor and blocks the binding of its natural ligand, CXCL12. [, ] This interaction disrupts the CXCL12/CXCR4 signaling axis, which is implicated in various physiological and pathological processes, including cancer metastasis, inflammation, and HIV infection. [, , ] CTCE-9908 is a valuable research tool for studying the role of the CXCL12/CXCR4 axis in these processes and for exploring its potential as a therapeutic target.

Synthesis Analysis

While the exact details of CTCE-9908 synthesis are not explicitly described in the provided literature, it is mentioned as a synthetic peptide analog of SDF-1. [, ] Peptide synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase synthesis methodologies. [] SPPS is a widely used technique that involves anchoring the growing peptide chain to a solid support, allowing for efficient addition of amino acids and removal of byproducts. [] The specific amino acid sequence and modifications introduced in CTCE-9908 to confer its antagonistic properties would necessitate specific coupling and deprotection strategies during SPPS.

Mechanism of Action

CTCE-9908 acts as a competitive antagonist of the chemokine receptor CXCR4. [, ] It binds to CXCR4, preventing the binding of its natural ligand, CXCL12. [, ] This binding event inhibits the activation of downstream signaling pathways typically triggered by CXCL12, including those involving Akt, Erk, and JAK2. [, , ] By interfering with CXCR4 signaling, CTCE-9908 disrupts processes like cell migration, invasion, and survival that are regulated by the CXCL12/CXCR4 axis. [, , , ] For example, in prostate cancer models, CTCE-9908 has been shown to inhibit tumor metastasis and growth by blocking CXCR4-mediated signaling and reducing tumor cell proliferation. [, ]

Applications
  • Metastasis Inhibition: CTCE-9908 has shown promise in preclinical studies for inhibiting metastasis in various cancer types, including prostate, breast, osteosarcoma, melanoma, and lung cancer. [, , , , , , , ] By blocking CXCR4, it disrupts the homing of tumor cells to distant organs that express high levels of CXCL12, effectively reducing metastatic spread. [, ]
  • Tumor Growth Inhibition: In addition to metastasis, CTCE-9908 has demonstrated efficacy in reducing primary tumor growth in models of prostate, breast, and esophageal cancer. [, , ] This effect might be attributed to its ability to inhibit tumor cell proliferation, angiogenesis, or other tumor-promoting processes mediated by CXCR4. [, ]
  • Chemosensitization: Research suggests that CTCE-9908 can enhance the efficacy of conventional chemotherapy drugs, such as docetaxel, in prostate and breast cancer models. [, ] This synergistic effect might arise from CXCR4 inhibition disrupting tumor cell survival mechanisms or enhancing drug delivery to the tumor site.
  • Fibrosis: CTCE-9908 has shown potential in reducing hypertrophic scarring in a mouse model, suggesting a possible role in treating fibrotic disorders. [] This effect might be linked to its ability to modulate inflammatory cell recruitment and fibroblast activity, both of which are implicated in fibrosis.

Cell-Based Assays:

  • CTCE-9908 has been utilized in cell-based assays to investigate the CXCL12/CXCR4 axis, including studies on CXCL12 competition binding, calcium signaling, CXCR4 internalization, and cell migration. [] These assays contribute to understanding the mechanisms of CXCR4 antagonism and the development of more potent inhibitors.
  • A Phase I/II clinical trial explored the safety and efficacy of CTCE-9908 as a single agent in patients with refractory solid cancers. [] The study suggested preliminary signs of modest efficacy without significant toxicities.

Stromal cell-derived factor-1α (SDF-1α)

  • Compound Description: Stromal cell-derived factor-1α (SDF-1α), also known as CXCL12, is a chemokine that plays a crucial role in hematopoietic cell trafficking and stem cell homing. It is the sole natural ligand for the CXCR4 receptor. [, , , , , , , ]
  • Relevance: SDF-1α is directly relevant to CTCE-9908 because CTCE-9908 is a peptide analog of SDF-1α's N-terminal. This structural similarity allows CTCE-9908 to act as a competitive antagonist of the CXCR4 receptor, blocking the binding and downstream signaling of SDF-1α. [, , , , ]

CTCE-0214

  • Compound Description: CTCE-0214 is a peptide agonist of the CXCR4 receptor. []

AMD3100 (Plerixafor)

  • Compound Description: AMD3100, also known as Plerixafor, is a small molecule antagonist of the CXCR4 receptor used clinically to mobilize hematopoietic stem cells. [, , , ]
  • Relevance: AMD3100 shares the same mechanism of action as CTCE-9908, both acting as CXCR4 antagonists. They compete with SDF-1α for binding to the CXCR4 receptor, thereby inhibiting its downstream signaling. [, , ]

AMD3465

  • Compound Description: AMD3465 is a small molecule antagonist of the CXCR4 receptor. [, ]
  • Relevance: AMD3465, like CTCE-9908, acts as a CXCR4 antagonist, blocking the binding of SDF-1α to the receptor and inhibiting its downstream signaling. [, ]

AMD11070

  • Compound Description: AMD11070 is a small molecule antagonist of the CXCR4 receptor. []
  • Relevance: AMD11070 is another example of a small molecule antagonist of CXCR4, similar to CTCE-9908, which competes with SDF-1α for binding to the CXCR4 receptor, thus preventing its activation and downstream signaling. []

IT1t

  • Compound Description: IT1t is a small molecule antagonist of the CXCR4 receptor. []
  • Relevance: Similar to CTCE-9908, IT1t demonstrates antagonistic activity against the CXCR4 receptor by inhibiting the binding of SDF-1α and its subsequent signaling. []

T22

  • Compound Description: T22 is a peptide analog and antagonist of the CXCR4 receptor. [, ]
  • Relevance: T22 is structurally similar to CTCE-9908, being a peptide antagonist of CXCR4, and acts by competing with SDF-1α for receptor binding, thereby preventing CXCR4 activation. [, ]

T140

  • Compound Description: T140 is a peptide analog and antagonist of the CXCR4 receptor. []
  • Relevance: T140 is a peptide analog of CXCR4, similar to CTCE-9908, that competes with SDF-1α for binding to CXCR4, preventing the receptor's activation. []

TC14012

  • Compound Description: TC14012 is a peptide analog and antagonist of the CXCR4 receptor. []
  • Relevance: TC14012, a peptide analog similar to CTCE-9908, acts as a competitive antagonist of CXCR4, blocking SDF-1α binding and inhibiting receptor activation. []

WZ811

  • Compound Description: WZ811 is a compound with reported, albeit weak, antagonist activity against the CXCR4 receptor. []
  • Relevance: WZ811, despite its weaker activity compared to CTCE-9908, is categorized as a CXCR4 antagonist. This classification suggests a shared ability to interfere with the SDF-1α/CXCR4 signaling axis. []

Me6TREN

  • Compound Description: Me6TREN is a compound that exhibits minimal antagonist activity against the CXCR4 receptor. []
  • Relevance: Although demonstrating only weak activity, Me6TREN is classified as a CXCR4 antagonist, similar to CTCE-9908. This shared characteristic suggests a potential to inhibit the SDF-1α/CXCR4 signaling pathway. []

Gambogic acid

  • Compound Description: Gambogic acid is a natural product that displays minimal antagonist activity against the CXCR4 receptor. []
  • Relevance: Though exhibiting weak antagonist activity compared to CTCE-9908, Gambogic acid is grouped as a CXCR4 antagonist. This categorization suggests its potential to interfere with the signaling of the SDF-1α/CXCR4 axis. []

D(KLAKLAK)2

  • Compound Description: D(KLAKLAK)2 is the D-form of a proapoptotic peptide. []
  • Relevance: D(KLAKLAK)2 is a component of the CXCR4-targeted antitumor peptidomimetic CTCE-KLAK, which also incorporates CTCE-9908. Unlike CTCE-9908, D(KLAKLAK)2 alone does not exhibit cytotoxicity. []

CXCR4-KLA

  • Compound Description: CXCR4-KLA is a cytotoxic peptide designed to selectively target the cell-surface CXCR4 receptor. []

Properties

CAS Number

1030384-98-5

Product Name

CTCE 9908

IUPAC Name

(2S)-2,6-diamino-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(5S)-6-amino-5-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-6-oxohexyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]hexanamide

Molecular Formula

C86H147N27O23

Molecular Weight

1927.3 g/mol

InChI

InChI=1S/C86H147N27O23/c1-45(2)35-58(104-81(133)64(43-116)110-83(135)68(47(5)6)112-66(120)39-99-71(123)53(89)17-9-12-30-87)75(127)108-62(41-114)79(131)106-60(37-49-22-26-51(118)27-23-49)77(129)102-56(20-15-33-97-85(92)93)73(125)96-32-14-11-19-55(70(91)122)101-74(126)57(21-16-34-98-86(94)95)103-78(130)61(38-50-24-28-52(119)29-25-50)107-80(132)63(42-115)109-76(128)59(36-46(3)4)105-82(134)65(44-117)111-84(136)69(48(7)8)113-67(121)40-100-72(124)54(90)18-10-13-31-88/h22-29,45-48,53-65,68-69,114-119H,9-21,30-44,87-90H2,1-8H3,(H2,91,122)(H,96,125)(H,99,123)(H,100,124)(H,101,126)(H,102,129)(H,103,130)(H,104,133)(H,105,134)(H,106,131)(H,107,132)(H,108,127)(H,109,128)(H,110,135)(H,111,136)(H,112,120)(H,113,121)(H4,92,93,97)(H4,94,95,98)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,68-,69-/m0/s1

InChI Key

VUYRSKROGTWHDC-HZGLMRDYSA-N

SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NCCCCC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N

Solubility

Soluble in water

Synonyms

L-Lysinamide, N2,N6-bis(L-lysylglycyl-L-valyl-L-seryl-L-leucyl-L-seryl-L-tyrosyl-L-arginyl)-;L-Lysinamide, N2,N6-bis(L-lysylglycyl-L-valyl-L-seryl-L-leucyl-L-seryl-L-tyrosyl-L-arginyl)-

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NCCCCC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCCCC[C@@H](C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.